molecular formula C25H30N6O B2895761 (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034473-50-0

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2895761
CAS No.: 2034473-50-0
M. Wt: 430.556
InChI Key: AXKGBWXAGWHKOG-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic compound that features a piperidine ring conjugated to a benzyl group, a pyrazolyl-pyrimidine moiety, and an azetidinyl-methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is unique due to its combination of a benzylpiperidine core with a pyrazolyl-pyrimidine moiety and an azetidinyl-methanone structure. This complex architecture provides it with distinct chemical and biological properties that are not found in simpler analogs.

Biological Activity

The compound (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Azetidine Moiety : Imparts unique properties that may influence biological interactions.
  • Pyrazole and Pyrimidine Substituents : These groups are often associated with significant biological effects, particularly in cancer and inflammation modulation.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

Anticancer Activity

Preliminary studies suggest that derivatives of compounds containing the 3,5-dimethylpyrazole moiety show promising anticancer properties. For instance, related compounds have demonstrated:

  • Submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2) .
  • Modulation of autophagy via mTORC1 inhibition, leading to increased cellular stress responses that can be leveraged for therapeutic purposes .

Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on neurotransmitter systems:

  • They may act as monoamine releasing agents , influencing mood and cognitive functions .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation, particularly in cancer cells.
  • Disruption of Autophagic Flux : The compound appears to interfere with the normal autophagic process, leading to the accumulation of autophagic markers such as LC3-II .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntiproliferative0.5
Compound BmTORC1 Inhibition0.8
Compound CAutophagy Modulation0.7

Table 2: Structure Activity Relationship Studies

Structural FeatureObserved Effect
Presence of PyrazoleIncreased antiproliferative activity
Benzyl SubstitutionEnhanced receptor binding affinity
Azetidine RingModulation of neurotransmitter release

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Study on Pancreatic Cancer :
    • Researchers investigated the effects of a related pyrazole derivative on MIA PaCa-2 cells and found significant reductions in cell viability, suggesting a potential for developing new cancer therapies .
  • Neuropharmacological Assessment :
    • A study evaluated the impact of similar piperidine derivatives on neurotransmitter systems and reported alterations in dopamine and serotonin levels, indicating possible applications in treating mood disorders .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-18-12-19(2)31(28-18)24-14-23(26-17-27-24)30-15-22(16-30)25(32)29-10-8-21(9-11-29)13-20-6-4-3-5-7-20/h3-7,12,14,17,21-22H,8-11,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGBWXAGWHKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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